![molecular formula C17H25B2ClFNO4 B2838692 2-Chloro-6-fluoro-3,5-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2377607-78-6](/img/structure/B2838692.png)
2-Chloro-6-fluoro-3,5-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
“2-Chloro-6-fluoro-3,5-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound . It’s a type of boric acid ester intermediate . Boric acid compounds are very important organic and chemical products . They are often used in the organic synthesis of drugs, in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Synthesis Analysis
The synthesis of similar compounds has been achieved through substitution reactions . For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone were obtained by a three-step substitution reaction .Molecular Structure Analysis
The molecular structures of similar compounds have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
Boric acid compounds are often used in the organic synthesis of drugs, in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . They are also used as enzyme inhibitors or specific ligand drugs .Scientific Research Applications
- Borylation involves the replacement of a hydrogen atom with a boron-containing group. This compound serves as a valuable reagent in borylation reactions. For instance:
- It can be used for benzylic C-H bond borylation of alkylbenzenes, catalyzed by palladium, to form pinacol benzyl boronate . This reaction is essential in the synthesis of organic compounds.
- Hydroboration is a method to introduce boron atoms into organic molecules. This compound participates in hydroboration reactions:
- It reacts with alkynes and alkenes in the presence of transition metal catalysts, leading to the formation of boron-containing products . These products find applications in materials science and drug discovery.
- Researchers have employed this compound in the synthesis of trifluoromethylpyridines . These pyridine derivatives exhibit diverse biological activities and are used in pharmaceutical research .
Borylation Reactions
Hydroboration
Synthesis of Trifluoromethylpyridines
Future Directions
Boric acid compounds have a wide range of applications in the field of medicine, including the treatment of tumors and microbial infections, and the design of anticancer drugs . They are also used in the organic synthesis of drugs, in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . Therefore, the future directions of “2-Chloro-6-fluoro-3,5-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” could include further exploration of its potential applications in these areas.
properties
IUPAC Name |
2-chloro-6-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25B2ClFNO4/c1-14(2)15(3,4)24-18(23-14)10-9-11(13(21)22-12(10)20)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSVQIUTFHCODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)Cl)B3OC(C(O3)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25B2ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3,5-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine |
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